methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid
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Overview
Description
Methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid is a compound that features a benzoate ester linked to an imidazole derivative via an ethoxy bridge The presence of oxalic acid suggests it may form a salt or complex with the primary compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring can be synthesized through a cyclization reaction involving glyoxal and ammonia, followed by alkylation to introduce the 2-methyl group.
Linking the Imidazole to the Benzoate: The ethoxy bridge is introduced by reacting the imidazole derivative with an appropriate ethylating agent, followed by esterification with 4-hydroxybenzoic acid to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation to form imidazole N-oxides.
Reduction: Reduction reactions can target the benzoate ester, converting it to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate is likely related to its ability to interact with biological targets through the imidazole ring. Imidazole rings are known to bind to metal ions and enzymes, potentially inhibiting their activity. This compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Another imidazole derivative with similar chemical properties.
Cis-[4,5-Bis-(4-Bromophenyl)-2-(2-Ethoxy-4-Methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl: A structurally related compound with different substituents on the imidazole ring.
Uniqueness
Methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate is unique due to the specific combination of the benzoate ester and the imidazole ring linked via an ethoxy bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
197635-32-8 |
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Molecular Formula |
C16H20N2O7 |
Molecular Weight |
352.34 g/mol |
IUPAC Name |
methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid |
InChI |
InChI=1S/C14H18N2O3.C2H2O4/c1-11-15-7-8-16(11)9-10-19-13-5-3-12(4-6-13)14(17)18-2;3-1(4)2(5)6/h3-6H,7-10H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
JPZQYVJALIXKTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCN1CCOC2=CC=C(C=C2)C(=O)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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